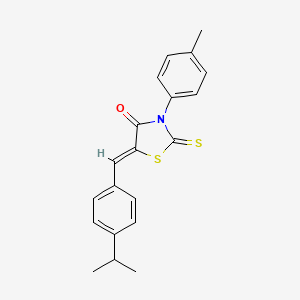
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as IMBT, is a chemical compound that has shown promising results in scientific research applications. It is a thiazolidinone derivative that has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods.
Mécanisme D'action
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and hypoglycemic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and hypoglycemic effects. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which suggests that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a high solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, one limitation of using this compound in lab experiments is its limited stability, which may affect its potency over time.
Orientations Futures
There are several future directions for research on 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing more stable derivatives of this compound that could be used in clinical trials.
Méthodes De Synthèse
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods. Microwave-assisted synthesis has been shown to be a more efficient method for synthesizing this compound. This method involves the use of microwave radiation to heat the reaction mixture, which results in faster reaction times and higher yields of this compound.
Applications De Recherche Scientifique
5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-8-6-15(7-9-16)12-18-19(22)21(20(23)24-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYTCSENFEJLL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
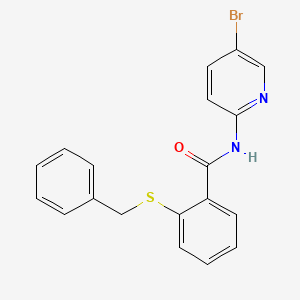
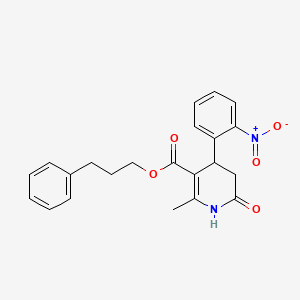
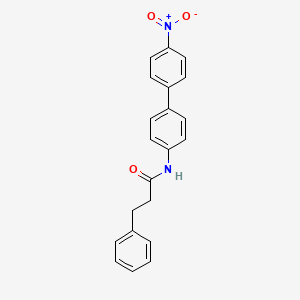

![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
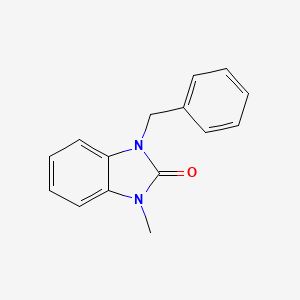
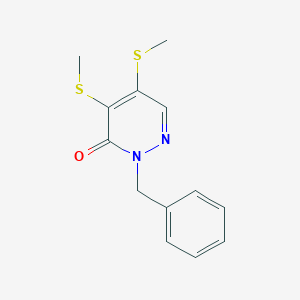
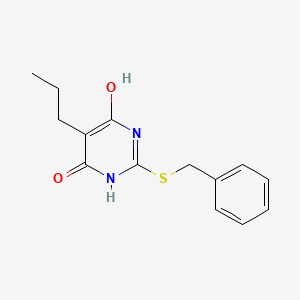

![1-[3-(benzyloxy)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5918185.png)